molecular formula C8H7N3O2S B2458439 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 872696-12-3

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole

Cat. No.: B2458439
CAS No.: 872696-12-3
M. Wt: 209.22
InChI Key: ZSONHIXYJXUJPN-UHFFFAOYSA-N
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Description

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound with the molecular formula C8H7N3O2S and a molecular weight of 209.23 g/mol This compound is characterized by its unique structure, which includes a dioxolo ring fused to a benzothiazole ring, with a hydrazino group attached at the 6-position

Preparation Methods

The synthesis of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzothiazole and dioxolane derivatives.

    Reaction Conditions: The key step involves the introduction of the hydrazino group at the 6-position of the benzothiazole ring. This is achieved through a series of reactions including nitration, reduction, and hydrazinolysis.

    Industrial Production:

Chemical Reactions Analysis

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve moderate temperatures and atmospheric pressure.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and oxidized derivatives.

Scientific Research Applications

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole can be compared with other similar compounds:

Properties

IUPAC Name

[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-11-8-10-4-1-5-6(13-3-12-5)2-7(4)14-8/h1-2H,3,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSONHIXYJXUJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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